3-Bromo-2,6-dimethoxybenzoic acid
Overview
Description
3-Bromo-2,6-dimethoxybenzoic acid is a brominated benzoic acid derivative with two methoxy groups at the 2 and 6 positions on the benzene ring. It is related to various compounds that have been studied for their potential applications in different fields, including fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography , and as part of molecular recognition studies . Its structural analogs have been used in the synthesis of compounds with inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) , and it has been included in crystal complexes for structural analysis .
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives can involve various chemical reactions, including bromination, reduction, oxidation, and Friedel-Crafts reactions . The specific synthesis of 3-bromo-2,6-dimethoxybenzoic acid is not detailed in the provided papers, but related compounds have been synthesized through similar methods, indicating that a multi-step synthetic route may be applicable .
Molecular Structure Analysis
The molecular structure of 3-bromo-2,6-dimethoxybenzoic acid can be inferred from related compounds. For instance, the crystal structure of 2',6'-dimethoxyflavone with 3-bromo-2,6-dimethoxybenzoic acid has been investigated, revealing intermolecular hydrogen bonding between the carbonyl group of the flavone and the acidic hydrogen of the acid . Additionally, the molecular conformation of similar compounds has been studied using techniques like FT-IR, FT-Raman, UV spectra, and DFT calculations .
Chemical Reactions Analysis
The reactivity of brominated benzoic acid derivatives can be quite diverse. For example, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a related compound, has been found to react with various carboxylic acids to form fluorescent derivatives, which are useful in high-performance liquid chromatography . Another related compound, 3-bromo-2-nitrobenzo[b]thiophene, has shown interesting reactivity with amines, leading to aromatic nucleophilic substitution with rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2,6-dimethoxybenzoic acid can be deduced from studies on similar compounds. For instance, the vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid provided insights into the geometric parameters, energies, wavenumbers, and thermodynamic properties at different temperatures . The polymorphism of 2,6-dimethoxybenzoic acid has been explored, revealing different crystalline forms and hydrogen bonding patterns . These studies suggest that 3-bromo-2,6-dimethoxybenzoic acid may also exhibit polymorphism and specific intermolecular interactions.
Scientific Research Applications
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Synthesis of Indoles and Coumarins
- Field : Organic Chemistry
- Application : 2,6-Dimethoxybenzoic Acid is used in the synthesis of indoles as well as coumarins .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The compounds synthesized are related to Novobiocin, used as potent inhibitors of heat-shock protein 90 in the treatment of breast cancer .
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Controlling the Polymorphic Outcome
- Field : Material Science
- Application : 2,6-Dimethoxybenzoic Acid is used in controlling the polymorphic outcome .
- Method : Highly concentrated solutions (having supersaturation c/c* ≈ 9 at 25 °C) of 2,6-Dimethoxybenzoic Acid were made .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
“3-Bromo-2,6-dimethoxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .
properties
IUPAC Name |
3-bromo-2,6-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQANLQRQJHIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379193 | |
Record name | 3-bromo-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,6-dimethoxybenzoic acid | |
CAS RN |
73219-89-3 | |
Record name | 3-bromo-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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